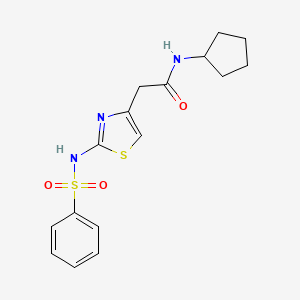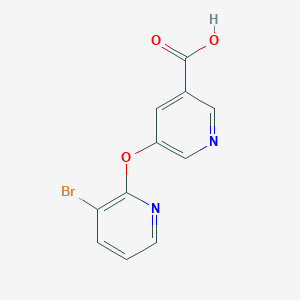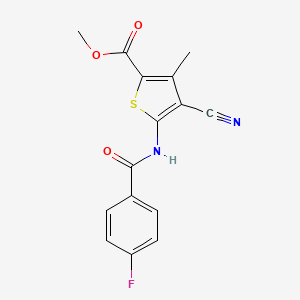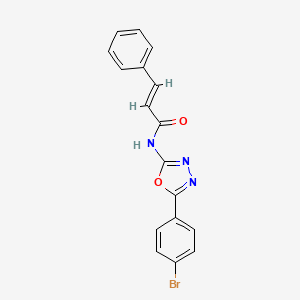
(3-(Dimethylamino)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (3-(Dimethylamino)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. Although the specific compound is not directly described in the provided papers, insights can be drawn from related compounds that share structural similarities, such as the presence of a piperidin-4-one moiety and substituted phenyl groups.
Synthesis Analysis
The synthesis of related piperidin-4-one derivatives, as described in the first paper, involves a modified Mannich condensation reaction. This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions to incorporate the dimethylamino and isopropyl-oxadiazolyl substituents .
Molecular Structure Analysis
The molecular structure of piperidin-4-one derivatives is characterized by a chair conformation of the piperidine ring, as confirmed by single crystal X-ray diffraction studies in the second paper . This conformation is likely to be conserved in the compound of interest, providing stability to the molecule. The presence of substituents can lead to various intra- and intermolecular interactions, such as hydrogen bonding and π-π interactions, which can further influence the molecular conformation and stability .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For instance, the presence of a dimethylamino group could make the molecule a potential nucleophile, while the oxadiazolyl group might confer electrophilic properties, allowing for a variety of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be partially deduced from the related structures. For example, the thermal stability of a similar compound was found to be high within a certain temperature range, suggesting that this compound might also exhibit good thermal stability . The electronic properties, such as the HOMO-LUMO energy gap, could be indicative of the molecule's chemical reactivity and potential applications in materials science .
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
A study by Bohle and Perepichka (2009) described a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, highlighting the potential for creating derivatives with similar chemical structures to the compound . The research demonstrated the synthesis of a dimethylamino analogue, emphasizing the compound's stability and reactivity in acid/base conditions, which could be beneficial for developing novel organic compounds (Bohle & Perepichka, 2009).
Photochemical Behavior
Buscemi et al. (1988) investigated the photochemical behavior of some 1,2,4-oxadiazole derivatives, revealing insights into the photostability and photoisomerization of compounds with structures related to "(3-(Dimethylamino)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone." Their findings suggest potential applications in designing light-responsive materials or molecular switches (Buscemi et al., 1988).
Medicinal Chemistry
In the context of medicinal chemistry, Malhotra et al. (2013) synthesized and studied a series of compounds similar to the queried chemical for antimicrobial and antioxidant activities. Among these, certain derivatives showed significant efficacy as antimicrobial compounds and exhibited notable hydrogen peroxide scavenging activity, underscoring the potential of such molecules in pharmaceutical applications (Malhotra et al., 2013).
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(2)17-20-21-18(25-17)14-8-10-23(11-9-14)19(24)15-6-5-7-16(12-15)22(3)4/h5-7,12-14H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZUXOOWCSOTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)
![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)



![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)



